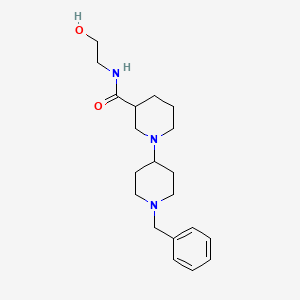
1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BHBC, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been widely studied for their pharmacological properties. The aim of
Wirkmechanismus
The mechanism of action of 1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer cell proliferation and neuroinflammation. This compound has also been shown to activate the activity of opioid receptors, which are involved in pain management.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces oxidative stress, and modulates the activity of opioid receptors. In vivo studies have shown that this compound reduces tumor growth, improves cognitive function, and reduces pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential interactions with other signaling pathways. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in vivo and in clinical trials. Finally, this compound could be further explored for its potential applications in other diseases such as inflammation and cardiovascular diseases.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. This compound has been shown to modulate multiple signaling pathways and have various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its safety and efficacy in clinical trials.
Synthesemethoden
1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-benzyl-4-piperidone with ethylene glycol and ammonium acetate. The resulting intermediate is then reacted with benzylamine to form the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-N-(2-hydroxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In pain management research, this compound has been shown to have analgesic effects by modulating the activity of opioid receptors.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-14-10-21-20(25)18-7-4-11-23(16-18)19-8-12-22(13-9-19)15-17-5-2-1-3-6-17/h1-3,5-6,18-19,24H,4,7-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBNTWWZJPRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)



![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)